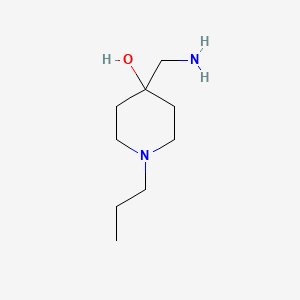

4-(Aminomethyl)-1-propylpiperidin-4-ol

Übersicht

Beschreibung

“4-(Aminomethyl)piperidine” is a trifunctional amine used in the synthesis of Schiff bases . It’s used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . It can also be used as a linker for the synthesis of dendron-OMS hybrids .

Molecular Structure Analysis

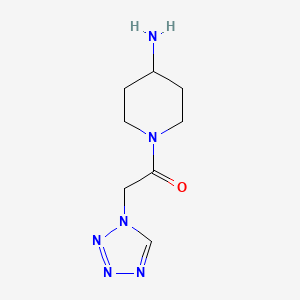

The molecular structure of “4-(Aminomethyl)piperidine” includes a piperidine ring with an aminomethyl group attached to the 4-position . The exact structure of “4-(Aminomethyl)-1-propylpiperidin-4-ol” would likely be similar, but with an additional propyl group.Chemical Reactions Analysis

“4-(Aminomethyl)piperidine” has been used as a catalyst in the synthesis of diaryl ethers and diarylamines via the Ullmann coupling reaction . It’s also been used in the enantioselective synthesis of N-alkyl terminal aziridines .Physical And Chemical Properties Analysis

The physical properties of “4-(Aminomethyl)piperidine” include a melting point of 25°C, a boiling point of 200°C, and a refractive index of 1.49 . It’s soluble in water and ethanol, and its density is 0.9151 (rough estimate) .Wissenschaftliche Forschungsanwendungen

Material Science and Biochemistry Applications

One study discusses the use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a compound with a structure related to 4-(Aminomethyl)-1-propylpiperidin-4-ol, highlighting its utility in material science and biochemistry as a β-turn and 310/α-helix inducer in peptides. This compound serves as a rigid electron spin resonance probe and fluorescence quencher, demonstrating its versatility in scientific research (Toniolo, Crisma, & Formaggio, 1998).

Cardioselective Beta-Adrenoceptor Blocking Agents

Another area of application involves the synthesis of 1-(aralkylamino)-3-(aryloxy)propan-2-ols for exploring the cardioselectivity of beta-adrenoceptor blocking agents. Research indicates that specific substituents on the amino group can enhance cardioselectivity, providing insights into the design of more effective cardiovascular drugs (Rzeszotarski et al., 1983).

Plant Growth Stimulators

The compound has also been investigated for its potential in agriculture, specifically in the synthesis and study of growth-stimulating activities on spring wheat grains. This research suggests that derivatives of 4-(Aminomethyl)-1-propylpiperidin-4-ol can serve as effective domestic growth regulators, indicating potential applications in enhancing agricultural productivity (Kishibayev et al., 2019).

Sigma Receptor Ligands

Further research into novel sigma receptor ligands, including derivatives with a 4-phenylpiperidin-4-ol moiety, demonstrates high affinity for sigma receptors. These findings highlight the therapeutic potential of these compounds in neuropharmacology and their role in modulating various molecular pathways (Prezzavento et al., 2007).

Peptidomimetics and Combinatorial Chemistry

The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, for use as building blocks in the synthesis of peptidomimetics and scaffolds for combinatorial chemistry, also represents an important area of research. These compounds offer a versatile toolkit for designing novel therapeutics and understanding biological mechanisms (Pascal et al., 2000).

Safety And Hazards

While specific safety data for “4-(Aminomethyl)-1-propylpiperidin-4-ol” is not available, similar compounds may pose hazards. For example, “4-(Aminomethyl)piperidine” is classified as a skin corrosive and eye irritant . Always handle such compounds with appropriate personal protective equipment and in a well-ventilated area.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(aminomethyl)-1-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-5-11-6-3-9(12,8-10)4-7-11/h12H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUELXPVGIJUUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1-propylpiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)

![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)

![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1462657.png)

![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)

![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)

![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)